molecular formula C8H8N2O2 B113231 6-amino-2H-1,4-benzoxazin-3(4H)-one CAS No. 89976-75-0

6-amino-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B113231
CAS No.: 89976-75-0
M. Wt: 164.16 g/mol
InChI Key: GEPGYMHEMLZMBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound that contains both nitrogen and oxygen atoms within its ring structure

Synthetic Routes and Reaction Conditions:

  • Cyclization of 2-Aminophenol with Cyanogen Bromide:

      Reaction: 2-Aminophenol reacts with cyanogen bromide in the presence of a base.

      Conditions: Typically carried out in an organic solvent such as ethanol or acetonitrile at room temperature.

      Yield: Moderate to high yields depending on the purity of the starting materials and reaction conditions.

  • Condensation of Anthranilic Acid with Urea:

      Reaction: Anthranilic acid condenses with urea under acidic conditions.

      Conditions: The reaction is usually performed at elevated temperatures (around 150-200°C) in the presence of a catalyst such as sulfuric acid.

      Yield: This method can provide high yields of the desired product.

Industrial Production Methods:

  • Industrial production often involves the cyclization of 2-aminophenol with cyanogen bromide due to the scalability and relatively mild reaction conditions.

Types of Reactions:

  • Oxidation:

      Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

      Conditions: Reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

      Products: Oxidation can lead to the formation of quinone derivatives.

  • Reduction:

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

      Products: Reduction can yield amine derivatives.

  • Substitution:

      Reagents: Halogenating agents like bromine or chlorine.

      Conditions: Reactions are carried out in the presence of a catalyst such as iron or aluminum chloride.

      Products: Halogenated derivatives of this compound.

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Employed in the development of new materials with unique electronic properties.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its antimicrobial properties against various bacterial strains.

Medicine:

  • Explored as a potential therapeutic agent for the treatment of cancer and other diseases.
  • Used in the design of novel drug delivery systems.

Industry:

  • Utilized in the production of dyes and pigments.
  • Applied in the development of new polymers and resins.

Mechanism of Action

6-Amino-2H-1,4-benzoxazin-3(4H)-one exerts its effects through various molecular targets and pathways. For instance, as an enzyme inhibitor, it can bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell lysis and death.

Comparison with Similar Compounds

  • 2-Aminobenzoxazole
  • 2-Aminobenzothiazole
  • 2-Aminobenzimidazole

Comparison:

    2-Aminobenzoxazole: Similar in structure but contains a sulfur atom instead of an oxygen atom. It has different electronic properties and reactivity.

    2-Aminobenzothiazole: Contains a sulfur atom in the ring, which imparts different chemical and biological properties.

    2-Aminobenzimidazole: Contains an additional nitrogen atom in the ring, leading to different pharmacological activities.

Properties

IUPAC Name

6-amino-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPGYMHEMLZMBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377091
Record name 6-amino-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89976-75-0
Record name 6-amino-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of 6-nitro-2H-1,4-benzoxazin-3(4H)-one 1 (0.5 g, 0.0026 mol) and CuCl (0.77 g, 0.0078 mol) in anhydrous methanol (25 mL), stirred at 25° C. was added potassium borohydride (0.98 g, 0.018 mol) in portions (exothermic with evolution of hydrogen gas). The reaction mixture was stirred at 25° C. for 30 min. The black precipitate formed was filtered and washed with methanol. The combined filtrate and washings was evaporated to give 6-amino-2H-benzo[b][1,4]oxazin-3(4H)-one which was purified by silica gel column chromatography using ethyl acetate. Brown solid (0.29 g, 67%). 1H NMR (400 MHz, CDCl3): δ 4.34 (s, 2H); 4.81 (s, 2H); 6.09 (dd, J=2.8, 8.4 Hz, 1H); 6.14 (d, J=2.8 Hz, 1H); 6.59 (d, J=8.4 Hz, 1H); 10.44 (s, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
CuCl
Quantity
0.77 g
Type
catalyst
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Pd/C (10%) was added to a suspension of 6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one (1.5 g) in MeOH (20 mL) and the reaction mixture was stirred under an atmosphere of hydrogen overnight. The mixture was filtered through celite and the filtrate was concentrated under vacuum to give the product (0.705 g, 56%) as a beige solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-amino-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
6-amino-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 3
Reactant of Route 3
6-amino-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 4
Reactant of Route 4
6-amino-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 5
6-amino-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 6
Reactant of Route 6
6-amino-2H-1,4-benzoxazin-3(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.